

Comparative Analysis of Propofol Impurities: A Focus on Isopropyl 2-Isopropylphenyl Ether

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Compound of Interest

Compound Name: *Isopropyl 2-Isopropylphenyl Ether*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of impurities found in Propofol, with a specific focus on **Isopropyl 2-Isopropylphenyl Ether** (Propofol Impurity K). Understanding the impurity profile of a drug product is critical for ensuring its safety, efficacy, and quality. This document summarizes key impurities, presents available comparative data, details analytical methodologies for their detection, and explores potential biological impacts.

Executive Summary

Propofol, a widely used intravenous anesthetic agent, can contain various impurities originating from its synthesis or degradation. These impurities, even at trace levels, can potentially impact the drug's safety and stability. This guide focuses on providing a comparative overview of known Propofol impurities, with particular attention to the ether impurity, **Isopropyl 2-Isopropylphenyl Ether**. While comprehensive quantitative data comparing impurity levels across all commercial products is not publicly available, this guide collates existing information from scientific literature and pharmacopoeial standards. A validated gas chromatography-mass spectrometry (GC-MS) method is detailed for the simultaneous determination of multiple impurities, providing a robust protocol for quality control and research purposes. Furthermore, this guide delves into the known biological effects of Propofol and discusses the limited but important toxicological information available for its impurities.

Comparison of Key Propofol Impurities

The manufacturing process and storage conditions of Propofol can lead to the formation of several related substances. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several of these as specified impurities. A study analyzing bulk drug samples from two different manufacturers in Switzerland identified three primary impurities above the detection limits: 2,4-diisopropylphenol, 2-isopropylphenol, and a propofol dimer.[1] The concentrations of these impurities were found to be within the regulatory limits set by the European and US Pharmacopoeias.[1]

Table 1: Key Impurities of Propofol

Impurity Name	Other Names	Type	CAS Number	Molecular Formula	Molecular Weight (g/mol)
	Propofol EP				
	Impurity K; o-Cumetyl Isopropyl Ether	Process/Degradation	14366-59-7	C12H18O	178.27
Isopropyl 2-Isopropylphenyl Ether	Isopropyl Ether; 1-(1-Methylethoxy)-2-(1-methylethyl)benzene				
2,4-Diisopropylphenol	Propofol EP Impurity A	Process	2934-05-6	C12H18O	178.27
2-Isopropylphenol	Propofol EP Impurity C	Process	88-69-7	C9H12O	136.19
Propofol Dimer	3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol; Propofol Related Compound A (USP)	Degradation	2416-95-7	C24H34O2	354.53
2,6-Diisopropyl-1,4-benzoquinone	Propofol Impurity J	Degradation	1988-11-0	C12H16O2	192.25

Experimental Protocols

The simultaneous determination of multiple impurities in Propofol can be effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is based on a validated method for the analysis of 11 related impurities.[\[2\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Propofol Impurity Profiling

1. Instrumentation:

- Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).
- Capillary column: 30 m x 0.25 mm i.d., 0.25 μ m film thickness (e.g., HP-5ms or equivalent).

2. Reagents and Standards:

- Propofol reference standard and certified reference standards for all known impurities.
- High-purity helium as carrier gas.
- Methanol or other suitable solvent for sample and standard preparation.

3. Chromatographic Conditions:

- Injector: Pulsed splitless mode.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 min.
 - Ramp 1: 10°C/min to 150°C.
 - Ramp 2: 20°C/min to 280°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

4. Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted impurities. Specific precursor and product ions for each impurity need to be determined and optimized.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

5. Sample Preparation:

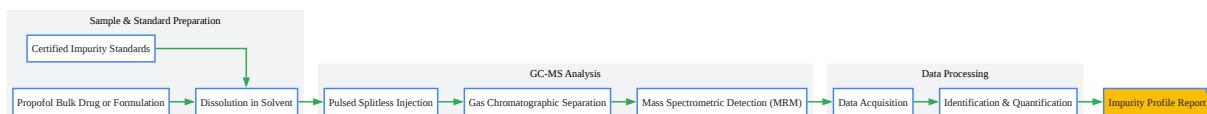
- Accurately weigh and dissolve the Propofol sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
- Prepare a series of calibration standards of the impurities in the same solvent.

6. Data Analysis:

- Identify and quantify the impurities in the sample by comparing their retention times and mass spectra with those of the certified reference standards.
- Calculate the concentration of each impurity using the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Propofol impurities using GC-MS.



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Caption: Workflow for the GC-MS analysis of Propofol impurities.

Toxicological Profile and Biological Pathways Propofol

Propofol itself has been shown to not be associated with genotoxic effects in various in vitro and in vivo animal tests.^{[3][4]} However, its use is associated with potential neurotoxicity, particularly in the developing brain.

Isopropyl 2-Isopropylphenyl Ether (Propofol Impurity K)

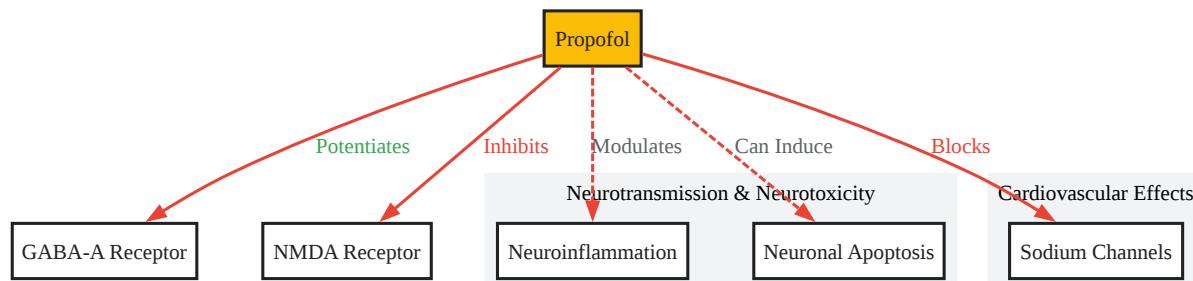
Limited toxicological data is available for **Isopropyl 2-Isopropylphenyl Ether**. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Harmful if swallowed".^[5] A material safety data sheet (MSDS) for this impurity indicates that there is no data available for acute toxicity (oral LD50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.^[6] Further research is needed to fully characterize the toxicological profile of this impurity.

Other Impurities

Information on the specific biological activities and toxicological profiles of other Propofol impurities is scarce in publicly available literature. Given that some impurities are structurally similar to Propofol, they could potentially have similar pharmacological or toxicological effects, but this requires experimental verification.

Signaling Pathways Potentially Affected

While there is no direct evidence on the effects of Propofol impurities on cellular signaling pathways, understanding the pathways affected by Propofol itself can provide a basis for future investigation. Propofol is known to modulate several signaling pathways, and it is plausible that structurally related impurities could have similar or antagonistic effects.

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Caption: Simplified diagram of signaling pathways affected by Propofol.

Conclusion

The comprehensive analysis of Propofol impurities is a critical aspect of ensuring the quality and safety of this essential anesthetic. While analytical methods for their detection are well-established, there is a clear need for more extensive quantitative data on the levels of specific impurities, such as **Isopropyl 2-Isopropylphenyl Ether**, in commercially available Propofol products. Furthermore, a deeper understanding of the toxicological profiles and biological activities of these impurities is crucial for a complete risk assessment. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working to ensure the highest standards of safety and quality for Propofol.

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